molecular formula C24H20ClFN2O4S B2670199 N-(5-chloro-2-methoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 893283-28-8

N-(5-chloro-2-methoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2670199
CAS No.: 893283-28-8
M. Wt: 486.94
InChI Key: QFWFRQHTUPPYNB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including chloro, methoxy, fluorobenzyl, sulfonyl, and indole moieties, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The indole intermediate can be alkylated with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonylation: The resulting compound can be treated with sulfonyl chloride to introduce the sulfonyl group.

    Acetamide Formation: The final step involves the reaction of the sulfonylated indole with 5-chloro-2-methoxyaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nucleophilic substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(5-chloro-2-methoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound could be investigated as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the targets, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the fluorobenzyl and sulfonyl groups, which may result in different biological activities.

    N-(5-chloro-2-methoxyphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide: Similar structure but without the fluorine atom, which could affect its reactivity and interactions.

    N-(5-chloro-2-methoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-pyrrol-1-yl)acetamide: Contains a pyrrole ring instead of an indole ring, potentially altering its chemical and biological properties.

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzyl and sulfonyl groups, in particular, may enhance its interactions with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O4S/c1-32-22-11-10-17(25)12-20(22)27-24(29)14-28-13-23(18-7-3-5-9-21(18)28)33(30,31)15-16-6-2-4-8-19(16)26/h2-13H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWFRQHTUPPYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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